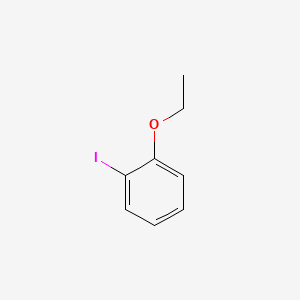

Benzene, 1-ethoxy-2-iodo-

Vue d'ensemble

Description

Benzene, 1-ethoxy-2-iodo- (C₆H₅I-O-C₂H₅) is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a sweet, aromatic odor and a low viscosity. Benzene, 1-ethoxy-2-iodo- is a versatile chemical and is used in a variety of applications, including industrial, medical, and research. In the laboratory, it is used as a reagent in organic synthesis and as a solvent for chromatography.

Applications De Recherche Scientifique

Ethoxychlorination of Enamides : Benzene derivatives, such as (diacetoxyiodo)benzene, when combined with iron(III) chloride in ethanol, enable the efficient regioselective ethoxychlorination of a broad range of enamides. This process is believed to involve a mixed [chloro(ethoxy)iodo]benzene intermediate and does not involve free radical species (Nocquet‐Thibault et al., 2014).

Iodocyclization of Ethoxyethyl Ethers to Alkynes : A variety of 3-iodobenzo[b]furans can be prepared by iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes using specific iodine and boron trifluoride combinations. This method is applicable to aryl-, vinylic-, and alkyl-substituted alkynes, yielding good to excellent yields (Okitsu et al., 2008).

Ethoxybromination of Enamides : Similar to ethoxychlorination, ethoxybromination of enamides using (diacetoxyiodo)benzene and simple bromide salts in ethanol has been shown to be effective. This results in α-bromo hemiaminals, which can be used in a variety of chemical transformations (Nocquet‐Thibault et al., 2013).

Synthesis of Tetra Ethylene Glycol Derivatives : Benzene derivatives like 1-(2-(2-(2-(2-(benzoate)ethoxy)ethoxy)ethoxy)ethoxy) benzene (BEB) have been used in novel polymer blend electrolyte systems for dye-sensitized solar cell applications. Their influence on the ionic and photovoltaic characteristics of the electrolytes has been a subject of study, showing potential in improving solar cell efficiencies (Ganesan et al., 2018).

Supramolecular Liquid-Crystalline Networks : Research has also been conducted on the self-assembly of multifunctional hydrogen-bonding molecules, including benzene derivatives, to form supramolecular liquid-crystalline networks. These networks have applications in materials science due to their unique structural and binding properties (Kihara et al., 1996).

Propriétés

IUPAC Name |

1-ethoxy-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJREUXKABNEFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210329 | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-ethoxy-2-iodo- | |

CAS RN |

614-73-3 | |

| Record name | 1-Ethoxy-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.